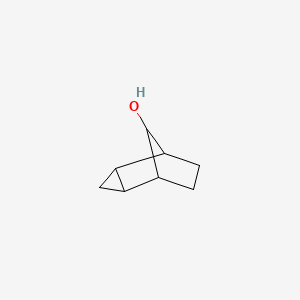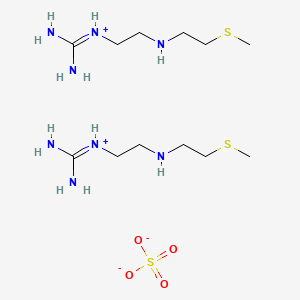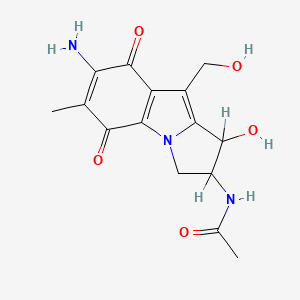
Acetamide, N-(7-amino-5,8-dioxo-1-hydroxy-9-(hydroxymethyl)-6-methyl-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)indol-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(7-amino-5,8-dioxo-1-hydroxy-9-(hydroxymethyl)-6-methyl-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)indol-2-yl)- is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(7-amino-5,8-dioxo-1-hydroxy-9-(hydroxymethyl)-6-methyl-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)indol-2-yl)- typically involves multi-step organic reactions. The process begins with the preparation of the pyrroloindole core, followed by the introduction of the amino, hydroxyl, and carbonyl groups through various chemical reactions. Common reagents used in these steps include amines, aldehydes, and ketones, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(7-amino-5,8-dioxo-1-hydroxy-9-(hydroxymethyl)-6-methyl-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)indol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Acetamide, N-(7-amino-5,8-dioxo-1-hydroxy-9-(hydroxymethyl)-6-methyl-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)indol-2-yl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-(7-amino-5,8-dioxo-1-hydroxy-9-(hydroxymethyl)-6-methyl-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)indol-2-yl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(7-amino-5,8-dioxo-1-hydroxy-6-methyl-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)indol-2-yl)-: Lacks the hydroxymethyl group.
Acetamide, N-(7-amino-5,8-dioxo-1-hydroxy-9-(hydroxymethyl)-6-methyl-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)indol-3-yl)-: Has a different substitution pattern on the pyrroloindole core.
Uniqueness
The presence of multiple functional groups in Acetamide, N-(7-amino-5,8-dioxo-1-hydroxy-9-(hydroxymethyl)-6-methyl-2,3,5,8-tetrahydro-1H-pyrrolo(1,2-a)indol-2-yl)- makes it unique compared to similar compounds
Properties
CAS No. |
18235-63-7 |
|---|---|
Molecular Formula |
C15H17N3O5 |
Molecular Weight |
319.31 g/mol |
IUPAC Name |
N-[6-amino-3-hydroxy-4-(hydroxymethyl)-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-2-yl]acetamide |
InChI |
InChI=1S/C15H17N3O5/c1-5-10(16)15(23)9-7(4-19)11-14(22)8(17-6(2)20)3-18(11)12(9)13(5)21/h8,14,19,22H,3-4,16H2,1-2H3,(H,17,20) |
InChI Key |
NAFYXMBDMSTBSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)N3CC(C(C3=C2CO)O)NC(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


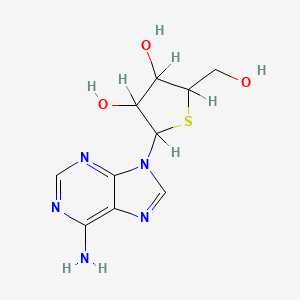
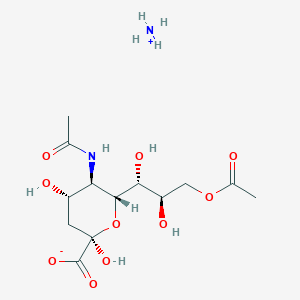
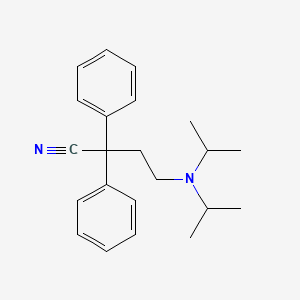
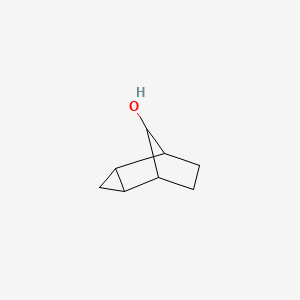
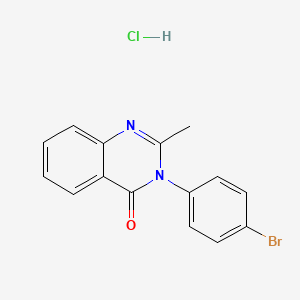
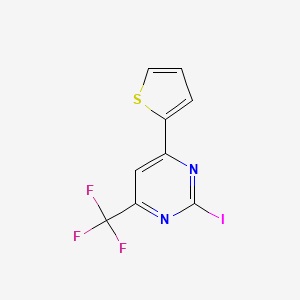

![(5R,7S,10S,13R,14R)-17-acetyl-7-hydroxy-4,4,10,13,14-pentamethyl-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthrene-3,11,15-trione](/img/structure/B13730827.png)
![2-[Carboxymethyl-[3-(2,5-dioxopyrrol-1-yl)propyl]amino]acetic acid;4-methylbenzenesulfonate](/img/structure/B13730830.png)
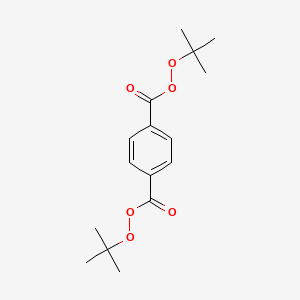
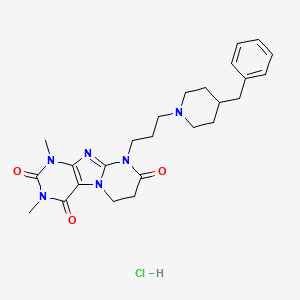
![Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13730840.png)
